benzyl N-(4-iodophenyl)carbamate
Overview
Description
Benzyl N-(4-iodophenyl)carbamate is an organic compound with the molecular formula C14H12INO2 . It can be viewed as the ester of carbamic acid and benzyl alcohol .
Synthesis Analysis
The synthesis of carbamates like benzyl N-(4-iodophenyl)carbamate often involves carbamoylation . A one-pot reaction of carbonylimidazolide in water with a nucleophile provides an efficient and general method for the preparation of urea, carbamates, and thiocarbamates . Another method involves the use of Si(OMe)4 as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst .Molecular Structure Analysis
The molecular structure of benzyl N-(4-iodophenyl)carbamate contains a total of 53 atoms. There are 22 Hydrogen atoms, 23 Carbon atoms, 1 Nitrogen atom, 6 Oxygen atoms, and 1 Iodine atom .Chemical Reactions Analysis
Benzyl carbamate, a related compound, is used as a protected form of ammonia in the synthesis of primary amines . After N-alkylation, the C6H5CH2OC(O) group is removable with Lewis acids .Physical And Chemical Properties Analysis
Benzyl carbamate, a related compound, is a white solid that is soluble in organic solvents and moderately soluble in water .Scientific Research Applications
1. Condensation of Benzyl Carbamate with Glyoxal
- Results : The study found that a cyclic compound, N, N ′-bis (carbobenzoxy)-3,6-diamino-1,4-dioxane-2,5-diol, forms at the early stage of condensation under low acidity conditions. The formation of this compound is governed by an easier condensation of alcohol groups compared to the amide ones .
2. Low Pressure Carbonylation of Benzyl Carbonates and Carbamates
- Summary of Application : This research presents a methodology to access isotopically labeled esters and amides from carbonates and carbamates. It uses a decarboxylative carbonylation approach for isotope labeling with near stoichiometric, ex situ generated 12C, or 13C carbon monoxide .
- Methods of Application : The reaction is characterized by its broad scope, functional group tolerance, and high yields. A complementary method that operates by the catalytic in situ generation of CO via the reduction of CO2 liberated during decarboxylation has also been developed .
- Results : The methodology was showcased with the synthesis of structurally complex molecules. Mechanistic studies provide insight into the catalytic steps which highlight the impact of ligand choice to overcome challenges associated with low-pressure carbonylation methodologies .
3. Drug Design and Medicinal Chemistry
- Summary of Application : Carbamates play a significant role in drug design and medicinal chemistry. They are structural elements of many approved therapeutic agents and are widely utilized as a peptide bond surrogate in medicinal chemistry .
- Methods of Application : The carbamate functionality imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety. Therefore, substitution on the O- and N-termini of a carbamate offers opportunities for modulation of biological properties and improvement in stability and pharmacokinetic properties .
- Results : Carbamates have been manipulated for use in the design of prodrugs as a means of achieving first-pass and systemic hydrolytic stability .
4. Protecting Groups for Amines
- Summary of Application : Carbamates are useful protecting groups for amines. They can be installed and removed under relatively mild conditions .
- Methods of Application : One of the most common carbamate protecting groups is the t-butyloxycarbonyl (Boc) protecting group. It can be removed with strong acid (trifluoroacetic acid) or heat .
- Results : The use of carbamates as protecting groups is essential for the synthesis of peptides .
5. Agricultural Chemicals
- Summary of Application : Carbamates are widely represented in agricultural chemicals, such as pesticides, fungicides, and herbicides .
- Methods of Application : Carbamates are used in various formulations and applied to crops to control pests and diseases. They work by inhibiting the enzyme acetylcholinesterase, disrupting the nervous system of insects .
- Results : The use of carbamates has contributed to increased crop yields and protection of crops from various pests and diseases .
6. Paint and Chemical Industry
- Summary of Application : Carbamates play a major role in the chemical and paint industry as starting materials, intermediates, and solvents .
- Methods of Application : In the paint industry, for example, certain carbamates are used as film-forming agents in finishes and coatings. They provide desirable properties such as gloss, durability, and resistance to weathering .
- Results : The use of carbamates in these industries has led to the production of high-quality products and has contributed to the efficiency and effectiveness of various industrial processes .
Safety And Hazards
Future Directions
There is ongoing research into the synthesis and applications of carbamates. For example, a recent study reported a stereodivergent synthesis of β-iodoenol carbamates through a photocatalytic three-component coupling . Another study discussed the potential of carbamates in isotope labeling and catalytic CO2 reduction .
properties
IUPAC Name |
benzyl N-(4-iodophenyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12INO2/c15-12-6-8-13(9-7-12)16-14(17)18-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXSZDTNGTXGHJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
benzyl N-(4-iodophenyl)carbamate |
Synthesis routes and methods
Procedure details
Citations
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